molecular formula C7H14F3NO3 B12981111 1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol

1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol

Cat. No.: B12981111
M. Wt: 217.19 g/mol
InChI Key: ZNFLXMCXOCYBRD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a hydroxyethoxyethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol typically involves the reaction of trifluoroacetone with 2-(2-hydroxyethoxy)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl alcohols or amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethoxyethylamino moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol: A simpler fluorinated alcohol with similar chemical properties.

    1,1,1-Trifluoro-3-methylbutan-2-one: Another fluorinated compound with a different functional group arrangement.

    1,1,1-Trifluoro-2,4-hexanedione: A diketone with trifluoromethyl groups.

Uniqueness

1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol is unique due to its combination of trifluoromethyl groups and a hydroxyethoxyethylamino moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14F3NO3

Molecular Weight

217.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-[2-(2-hydroxyethoxy)ethylamino]propan-2-ol

InChI

InChI=1S/C7H14F3NO3/c8-7(9,10)6(13)5-11-1-3-14-4-2-12/h6,11-13H,1-5H2

InChI Key

ZNFLXMCXOCYBRD-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)NCC(C(F)(F)F)O

Origin of Product

United States

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